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Cat. No.: B133927 Get Quote

An In-depth Technical Guide to Tert-butyl 3-bromophenethylcarbamate

Abstract and Strategic Overview
Tert-butyl 3-bromophenethylcarbamate is a bifunctional synthetic building block of significant

interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates two

key reactive handles: a tert-butyloxycarbonyl (Boc)-protected amine and a brominated aromatic

ring. This strategic arrangement allows for selective, sequential chemical modifications. The

Boc group provides a stable yet readily cleavable protecting group for the primary amine,

enabling its participation in nucleophilic reactions after deprotection. Concurrently, the 3-

bromophenyl moiety serves as a versatile substrate for a wide range of metal-catalyzed cross-

coupling reactions, facilitating the construction of complex molecular architectures. This guide

provides a comprehensive analysis of its properties, a validated synthesis protocol, and an

exploration of its core reactivity, offering field-proven insights for its application in complex

synthesis programs.

Compound Identification and Molecular Structure
A precise understanding of the compound's identity is foundational for any experimental design.

The following section details its nomenclature and key identifiers.

IUPAC Name: tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate
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Synonyms: tert-Butyl (3-bromophenethyl)carbamate[1][2]

CAS Number: 153732-25-3[1]

Molecular Formula: C₁₃H₁₈BrNO₂[1][2][3]

Molecular Weight: 300.19 g/mol [1][2]

MDL Number: MFCD11042237[3]

Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and behavior in various

solvent systems. The data below, derived from predictive models and supplier information,

provides a baseline for laboratory use.

Property Value Source

Appearance White to off-white solid [3]

Boiling Point 389.6 ± 25.0 °C (Predicted) [3]

Density 1.286 ± 0.06 g/cm³ (Predicted) [3]

pKa 12.63 ± 0.46 (Predicted) [3]

Storage
Sealed in dry, Room

Temperature
[3]

Spectroscopic and Analytical Profile
Structural confirmation is paramount. While specific spectra for this compound are proprietary

to manufacturers, its structure allows for a reliable prediction of its analytical signature.

¹H NMR: The proton NMR spectrum is expected to show a prominent singlet around δ 1.4

ppm, integrating to 9H, which is characteristic of the magnetically equivalent protons of the

tert-butyl group. The ethyl linker would present as two multiplets, likely triplets, between δ

2.7-3.4 ppm, each integrating to 2H. The aromatic region (δ 7.0-7.5 ppm) would display a

complex pattern corresponding to the four protons on the disubstituted benzene ring.
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¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group

(approx. δ 80 ppm and δ 28 ppm, respectively), the carbamate carbonyl carbon (approx. δ

156 ppm), the two aliphatic carbons of the ethyl bridge, and the six distinct signals for the

aromatic carbons, one of which would be significantly affected by the bromine substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides functional group

confirmation. A sharp peak around 3350 cm⁻¹ would indicate the N-H stretch of the

carbamate. A strong, prominent absorbance between 1680-1700 cm⁻¹ is the defining feature

of the carbamate C=O stretch. Aliphatic C-H stretching bands would appear just below 3000

cm⁻¹, while aromatic C-H stretches appear just above.

Mass Spectrometry (MS): The mass spectrum offers definitive proof of mass and elemental

composition. Due to the presence of bromine, the molecular ion peak will appear as a

characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the

natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways include the

loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the parent ion.

Synthesis and Purification Protocol
The most efficient and common synthesis of tert-butyl 3-bromophenethylcarbamate involves

the N-protection of the corresponding primary amine with di-tert-butyl dicarbonate (Boc₂O).

This method is robust, high-yielding, and straightforward to perform.

Synthetic Rationale
The lone pair of the primary amine in 2-(3-bromophenyl)ethanamine acts as a nucleophile,

attacking one of the electrophilic carbonyl carbons of Boc₂O. Triethylamine or a similar non-

nucleophilic base is used to scavenge the acidic proton generated during the reaction, driving

the equilibrium towards the product. The byproducts, tert-butanol and carbon dioxide, are

volatile and easily removed.

Detailed Experimental Protocol
Dissolution: Dissolve 2-(3-bromophenyl)ethanamine (1.0 eq.) in dichloromethane (DCM,

approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
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Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room

temperature.

Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.)

portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm

and prevent side reactions.

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress

can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is

consumed.

Workup - Quenching: Upon completion, quench the reaction by adding an equal volume of

water. This step hydrolyzes any remaining Boc₂O and separates the inorganic salts.

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer

twice with DCM. Combine the organic layers.

Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove

excess triethylamine), saturated NaHCO₃ solution (to remove acidic impurities), and finally

with brine. Self-Validation: Each wash removes a specific class of impurities, ensuring a

cleaner crude product.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 3-
bromophenethylcarbamate.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Strategic Applications
The synthetic utility of this molecule stems from its two distinct, orthogonally reactive sites. The

choice of reaction conditions dictates which part of the molecule is transformed.

Pathway A: Amine Deprotection and Elaboration
The Boc protecting group is exceptionally stable to basic, reductive, and oxidative conditions,

making it an ideal choice for multi-step synthesis.[4] However, it is readily cleaved under acidic

conditions to unmask the primary amine.

Mechanism: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or

hydrochloric acid (HCl) in dioxane, protonates the carbamate oxygen. The resulting

intermediate readily collapses, releasing the stable tert-butyl cation (which forms

isobutylene), carbon dioxide, and the free primary amine as its corresponding ammonium

salt. Subsequent basic workup provides the neutral amine.

Applications: Once deprotected, the resulting 2-(3-bromophenyl)ethanamine is a versatile

nucleophile. It can undergo acylation to form amides, reductive amination with aldehydes or

ketones, or reaction with isocyanates to form ureas, enabling the extension of the molecular

scaffold.

Pathway B: Cross-Coupling of the Bromophenyl Moiety
The bromine atom on the sp²-hybridized carbon of the phenyl ring is a prime substrate for a

multitude of palladium-catalyzed cross-coupling reactions. This allows for the formation of new

carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern pharmaceutical

synthesis.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium

catalyst and a base to form a new C-C bond, creating a biaryl structure.

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine under palladium

catalysis to form a new C-N bond, yielding a diarylamine derivative.
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Heck Coupling: Reaction with an alkene to form a new C-C bond, attaching a vinyl group to

the aromatic ring.

Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper co-

catalysis to install an alkyne functional group.

Orthogonal Reactivity Diagram
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Caption: The two primary, orthogonal reaction pathways available for the molecule.

Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential. The following information is based on

data for structurally similar compounds.

Hazard Identification: This compound is classified as an irritant. Hazard statements include

H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause
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respiratory irritation).[3]

Precautionary Measures:

P264: Wash skin thoroughly after handling.[3]

P280: Wear protective gloves, eye protection, and face protection.[3]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[5]

Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and at room

temperature.[3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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